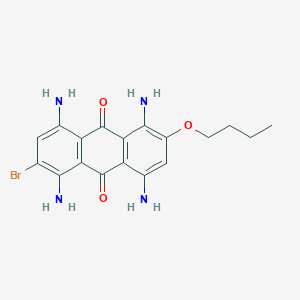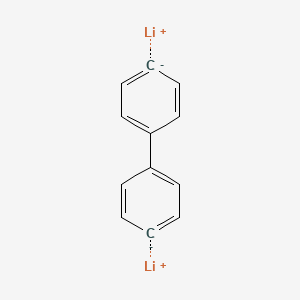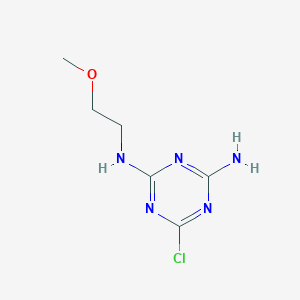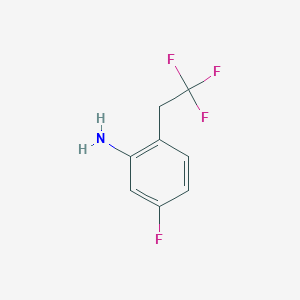
1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione is an organic compound with a complex structure, characterized by the presence of multiple amino groups, a bromine atom, and a butoxy group attached to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione typically involves multi-step organic reactionsThe butoxy group can be introduced via etherification reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone: Similar in structure but differs in the position of amino groups and the presence of a piperazine ring.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Another anthracene derivative with different substituents.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione is unique due to its specific combination of amino, bromine, and butoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
88602-92-0 |
|---|---|
Molecular Formula |
C18H19BrN4O3 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-6-butoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H19BrN4O3/c1-2-3-4-26-10-6-9(21)12-14(16(10)23)18(25)11-8(20)5-7(19)15(22)13(11)17(12)24/h5-6H,2-4,20-23H2,1H3 |
InChI Key |
LMQQLPZNTJODRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)




![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)





![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)

